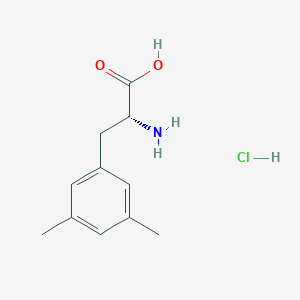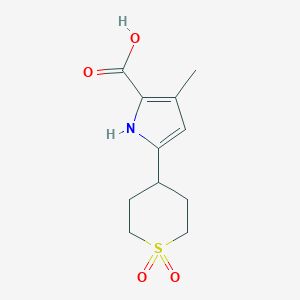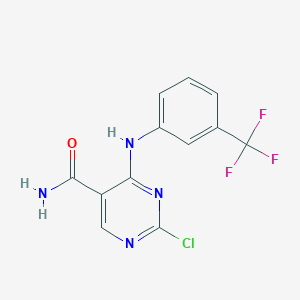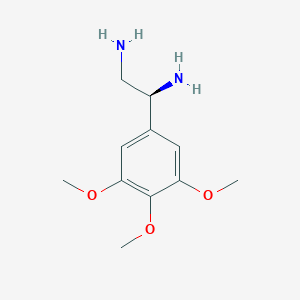
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromo group attached to the triazole ring, which imparts unique chemical properties. The molecular formula of this compound is C5H6BrN3O, and it is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 3-bromo-1H-1,2,4-triazole with an appropriate acylating agent. One common method is the acylation of 3-bromo-1H-1,2,4-triazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 1-(3-azido-1H-1,2,4-triazol-1-yl)propan-2-one, 1-(3-thiocyanato-1H-1,2,4-triazol-1-yl)propan-2-one, and 1-(3-methoxy-1H-1,2,4-triazol-1-yl)propan-2-one.
Oxidation Reactions: Formation of this compound oxo derivatives.
Reduction Reactions: Formation of 1-(3-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol.
科学的研究の応用
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the triazole ring play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. This compound can form hydrogen bonds and hydrophobic interactions with the target, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one
- 1-(3-Fluoro-1H-1,2,4-triazol-1-yl)propan-2-one
- 1-(3-Iodo-1H-1,2,4-triazol-1-yl)propan-2-one
Uniqueness
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in substitution reactions, making this compound a valuable intermediate in organic synthesis.
特性
分子式 |
C5H6BrN3O |
|---|---|
分子量 |
204.02 g/mol |
IUPAC名 |
1-(3-bromo-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H6BrN3O/c1-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3 |
InChIキー |
JLZQXBCVQWESJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CN1C=NC(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)


![N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B15233279.png)

![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)

![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)

![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)

![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
